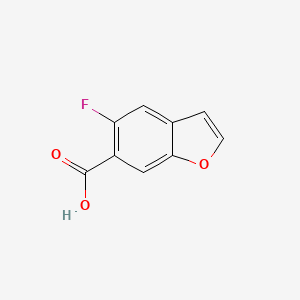
5-Fluorobenzofuran-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorobenzofuran-6-carboxylic acid is an organic compound with the molecular formula C9H5FO3 . It has a molecular weight of 180.14 . It is a solid substance .
Molecular Structure Analysis
The linear formula of 5-Fluorobenzofuran-6-carboxylic acid is C9H5FO3 . It is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached .Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluorobenzofuran-6-carboxylic acid are not available, carboxylic acids, in general, can react with bases to form ionic salts, and the hydroxyl group of a carboxylic acid can be replaced by another nucleophilic group .Physical And Chemical Properties Analysis
5-Fluorobenzofuran-6-carboxylic acid is a solid substance . It has a molecular weight of 180.14 and a molecular formula of C9H5FO3 .Scientific Research Applications
Benzofuran Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
- Methods of Application: The methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds are synthesized in a laboratory and then tested for their biological activities using various in vitro and in vivo models .
Carboxylic Acids
- Scientific Field: Organic Chemistry
- Application Summary: Carboxylic acids are compounds containing in the molecule the carboxyl functional group attached to the hydrocarbon radical. They are largely distributed in nature and are intermediates in the degradation pathways of amino acids, fats, and carbohydrates .
- Methods of Application: The methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds are synthesized in a laboratory and then used in various chemical reactions .
Antimicrobial Agents
- Scientific Field: Pharmacology
- Application Summary: Benzofuran derivatives, like 5-Fluorobenzofuran-6-carboxylic acid, have been identified as promising scaffolds for the development of new antimicrobial agents . They have shown potential against various clinically approved targets .
- Methods of Application: These compounds are typically synthesized in a laboratory setting and then tested against various microbial strains using in vitro assays .
Polymer Synthesis
- Scientific Field: Polymer Chemistry
- Application Summary: Furan-based carboxylic acids, such as 2,5-furandicarboxylic acid, have been identified as versatile building blocks for the synthesis of biobased monomers and sustainable polymers .
- Methods of Application: These compounds can be synthesized from biomass and then polymerized using various chemical reactions .
- Results or Outcomes: The resulting furan-based materials have potential applications in a variety of fields, including packaging, due to their sustainability and biodegradability .
Antimicrobial Agents
- Scientific Field: Pharmacology
- Application Summary: Benzofuran derivatives, like 5-Fluorobenzofuran-6-carboxylic acid, have been identified as promising scaffolds for the development of new antimicrobial agents . They have shown potential against various clinically approved targets .
- Methods of Application: These compounds are typically synthesized in a laboratory setting and then tested against various microbial strains using in vitro assays .
Polymer Synthesis
- Scientific Field: Polymer Chemistry
- Application Summary: Furan-based carboxylic acids, such as 2,5-furandicarboxylic acid, have been identified as versatile building blocks for the synthesis of biobased monomers and sustainable polymers .
- Methods of Application: These compounds can be synthesized from biomass and then polymerized using various chemical reactions .
- Results or Outcomes: The resulting furan-based materials have potential applications in a variety of fields, including packaging, due to their sustainability and biodegradability .
Safety And Hazards
properties
IUPAC Name |
5-fluoro-1-benzofuran-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-7-3-5-1-2-13-8(5)4-6(7)9(11)12/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWYOECYLYMHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorobenzofuran-6-carboxylic acid | |
CAS RN |
1312556-72-1 |
Source


|
| Record name | 5-Fluorobenzofuran-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

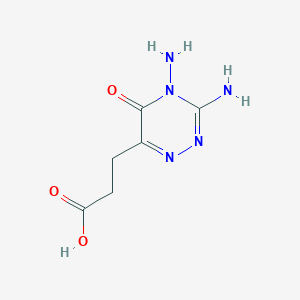
![(E)-3-(phenoxymethyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2735991.png)
![N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2735992.png)
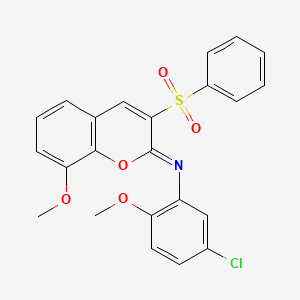
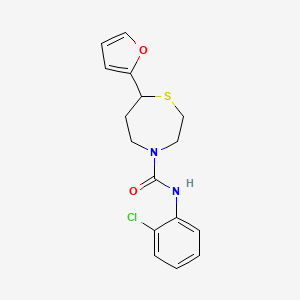
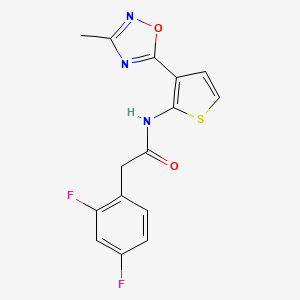
![[2-(Methoxymethyl)oxan-2-yl]methanol](/img/structure/B2735999.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid](/img/structure/B2736003.png)
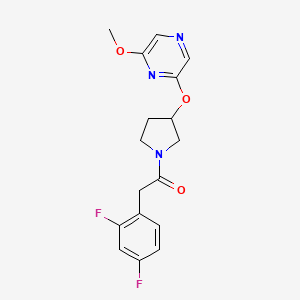
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(9H-purin-6-yl)propanamide](/img/structure/B2736005.png)
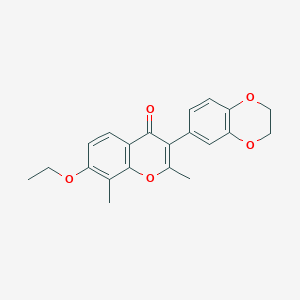
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2736007.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide](/img/structure/B2736008.png)
![N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2736010.png)